molecular formula C15H13ClF3N5O2 B4299109 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Cat. No.: B4299109
M. Wt: 387.74 g/mol
InChI Key: QQPLAJWCQZQQHN-UHFFFAOYSA-N
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Description

3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and a piperazine moiety The piperazine ring is further substituted with a nitro group and a trifluoromethyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with a chloropyridazine derivative under suitable conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted pyridazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidine
  • 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyrazine

Uniqueness

Compared to similar compounds, 3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine may offer unique advantages in terms of its electronic properties and potential biological activity. The specific arrangement of functional groups in this compound could result in distinct interactions with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

3-chloro-6-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O2/c16-13-3-4-14(21-20-13)23-7-5-22(6-8-23)12-2-1-10(24(25)26)9-11(12)15(17,18)19/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPLAJWCQZQQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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